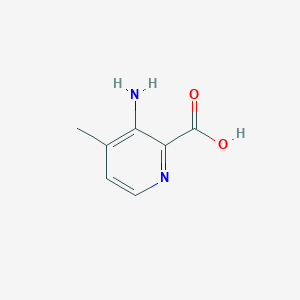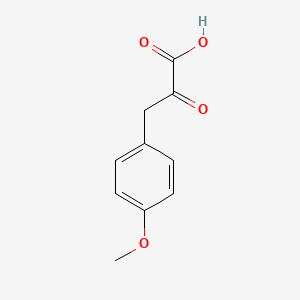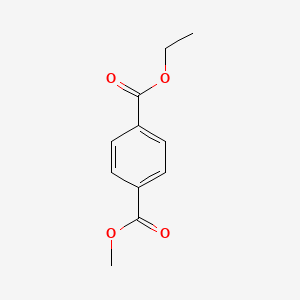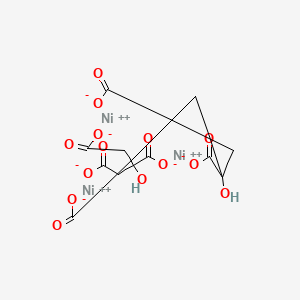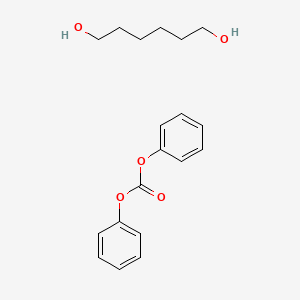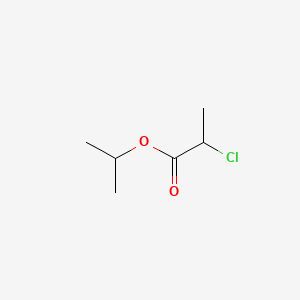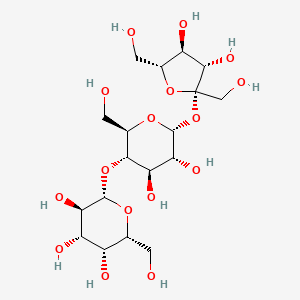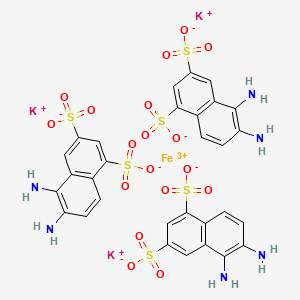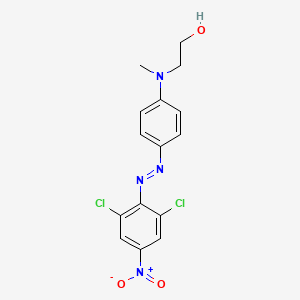
1-Brom-3-chlor-2,2-dimethoxypropan
Übersicht
Beschreibung
1-Bromo-3-chloro-2,2-dimethoxypropane is a chemical compound with the empirical formula C5H10BrClO2 . It has a molecular weight of 217.49 .
Synthesis Analysis
The synthesis of 1-Bromo-3-chloro-2,2-dimethoxypropane can be achieved from Methanol and 2,3-Dichloropropene . Another related compound, 1-Bromo-2,2-dimethoxypropane, can be synthesized by dissolving 1-bromoacetone in methanol at room temperature, adding trimethyl orthoformate and concentrated hydrochloric acid in sequence, stirring and reacting at room temperature for 2 hours .Molecular Structure Analysis
The linear formula of 1-Bromo-3-chloro-2,2-dimethoxypropane is ClCH2C(OCH3)2CH2Br . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
1-Bromo-3-chloro-2,2-dimethoxypropane may be used in chemical synthesis . The reaction of 1-Bromo-2,2-dimethoxypropane can be analyzed by a reverse phase (RP) HPLC method with simple conditions .Physical And Chemical Properties Analysis
1-Bromo-3-chloro-2,2-dimethoxypropane is a solid with a melting point of 69-71°C (lit.) . It has a density of 1.465±0.06 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-3-chlor-2,2-dimethoxypropan wird hauptsächlich in der organischen Synthese verwendet. Aufgrund seiner reaktiven Halogenatome, die durch verschiedene Nucleophile substituiert werden können, dient es als vielseitiger Baustein für die Herstellung komplexer Molekülstrukturen. Diese Verbindung ist besonders nützlich bei der Synthese von cyclischen und acyclischen organischen Verbindungen, wo sie bei mehrstufigen Syntheseprozessen Schutzgruppen oder Linker einführen kann .
Pharmazeutische Forschung
Im Bereich der pharmazeutischen Forschung wird diese Chemikalie bei der Entwicklung neuer Medikamente eingesetzt. Ihre Fähigkeit, Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen zu bilden, wird beim Aufbau von Pharmakophoren genutzt, die für die Aktivität vieler therapeutischer Wirkstoffe von zentraler Bedeutung sind. Forscher verwenden diese Verbindung, um den molekularen Rahmen von Medikamentenkandidaten zu modifizieren und so ihre Wirksamkeit und Spezifität zu verbessern .
Materialwissenschaft
Die Anwendung von this compound erstreckt sich auch auf die Materialwissenschaft. Es kann zur Synthese von Polymeren und Copolymeren mit einzigartigen Eigenschaften verwendet werden. Zum Beispiel kann es als Vernetzer fungieren und zur thermischen Stabilität und mechanischen Festigkeit von Polymermaterialien beitragen .
Analytische Chemie
In der analytischen Chemie findet diese Verbindung Verwendung als Derivatisierungsmittel. Sie kann mit funktionellen Gruppen in analytischen Proben reagieren und sie so flüchtiger oder nachweisbarer durch verschiedene analytische Verfahren wie Gaschromatographie oder Massenspektrometrie machen. Dies erhöht die Genauigkeit und Empfindlichkeit der analytischen Methoden .
Biochemie
Innerhalb der Biochemie wird this compound zur Untersuchung von enzymkatalysierten Reaktionen verwendet. Es kann als Substratanalog dienen, um den Wirkmechanismus von Enzymen zu untersuchen, insbesondere solcher, die an Halogenierungs- und Dehalogenierungsprozessen beteiligt sind. Dies trägt zu einem tieferen Verständnis von Stoffwechselwegen und Enzymfunktionen bei .
Industrielle Anwendungen
Industriell ist diese Verbindung an der Synthese von Feinchemikalien und Zwischenprodukten beteiligt. Ihre Reaktivität wird bei der Herstellung von Farbstoffen, Duftstoffen und anderen Spezialchemikalien genutzt. Sie wird auch bei der Herstellung von Pflanzenschutzmitteln verwendet, wo sie eine Vorstufe für Herbizide und Pestizide sein kann .
Umweltchemie
In der Umweltchemie verwenden Forscher this compound, um das Verhalten gefährlicherer Organohalogenide in der Umwelt zu simulieren. Dies hilft bei der Untersuchung der Abbauwege und Persistenz dieser Verbindungen in verschiedenen Umweltmatrizen und unterstützt so Strategien zur Schadstoffkontrolle .
Chemieunterricht
Schließlich wird diese Verbindung im Chemieunterricht in Lehrlaboren verwendet, um verschiedene organische Reaktionen und Synthesetechniken zu demonstrieren. Es bietet den Schülern praktische Erfahrungen im Umgang mit Reagenzien und im Verständnis der Prinzipien der organischen Synthese .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
1-Bromo-3-chloro-2,2-dimethoxypropane is primarily used in chemical synthesis
Mode of Action
The mode of action of 1-Bromo-3-chloro-2,2-dimethoxypropane is largely dependent on the specific chemical reaction it is being used in. As a reagent, it can participate in various types of reactions, with its mode of action being determined by the nature of these reactions .
Pharmacokinetics
Given its use in chemical synthesis, it is likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The molecular and cellular effects of 1-Bromo-3-chloro-2,2-dimethoxypropane are largely dependent on the specific chemical reactions it is involved in. As a reagent, its effects are determined by the products of these reactions .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-chloro-2,2-dimethoxypropane can be influenced by various environmental factors. These can include the presence of other chemicals, temperature, pH, and other conditions specific to the reaction it is being used in .
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-2,2-dimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGJNRCQZRSHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)(CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50315939 | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-54-9 | |
| Record name | 22089-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


